5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with pyrimidine derivatives in the presence of catalysts such as piperidine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its CDK2 inhibitory activity.
Pyrimidine-5-carbonitrile derivatives: These compounds also exhibit anticancer properties and are structurally related to the target compound.
Uniqueness
What sets 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 . This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H14ClN5O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-anilino-5-(3-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H14ClN5O2/c21-12-6-4-5-11(9-12)15-14(10-22)18(27)24-17-16(15)19(28)26-20(25-17)23-13-7-2-1-3-8-13/h1-9,14-15H,(H3,23,24,25,26,27,28) |
InChI Key |
CLERWKSODXDYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(C(C(=O)N3)C#N)C4=CC(=CC=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
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